6-Phenylpyrimidine-4-carbonitrile chemical structure and properties
6-Phenylpyrimidine-4-carbonitrile chemical structure and properties
CAS Registry Number: 83858-06-4 Chemical Formula: C₁₁H₇N₃ Molecular Weight: 181.19 g/mol
Executive Summary
6-Phenylpyrimidine-4-carbonitrile is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry and agrochemical discovery. Characterized by an electron-deficient pyrimidine core substituted with a lipophilic phenyl group at the C6 position and a reactive nitrile moiety at the C4 position, this molecule serves as a critical intermediate for high-affinity kinase inhibitors and receptor antagonists. Its structural versatility allows for divergent synthesis, enabling the rapid generation of tetrazole, amide, and amine libraries essential for Structure-Activity Relationship (SAR) studies.
Structural & Physiochemical Profile[1][2][3]
The molecule features a planar architecture driven by the aromaticity of the pyrimidine and phenyl rings. The C4-nitrile group acts as a strong electron-withdrawing group (EWG), further decreasing the electron density of the pyrimidine ring and enhancing the susceptibility of the C2 position to nucleophilic attack—a property exploited in late-stage functionalization.
Table 1: Physiochemical Properties
| Property | Value / Description |
| IUPAC Name | 6-Phenylpyrimidine-4-carbonitrile |
| SMILES | N#CC1=NC=NC(C2=CC=CC=C2)=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted LogP | 2.3 ± 0.4 (Lipophilic) |
| H-Bond Acceptors | 3 (N1, N3, Nitrile N) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 1 (C6-Phenyl bond) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Synthetic Architecture
The synthesis of 6-Phenylpyrimidine-4-carbonitrile is typically approached via two primary pathways: Pd-catalyzed cyanation of a halo-pyrimidine precursor or de novo ring construction . The most robust and scalable method in modern drug discovery involves the cyanation of 4-chloro-6-phenylpyrimidine.
Method A: Pd-Catalyzed Cyanation (Rosenmund-von Braun Modification)
This protocol avoids the harsh conditions of traditional copper-mediated cyanation, utilizing a Palladium(0) catalyst to couple the aryl chloride with a non-toxic cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].
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Precursor: 4-Chloro-6-phenylpyrimidine[1]
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Reagents: Zn(CN)₂, Pd₂(dba)₃ (Catalyst), dppf (Ligand), Zn dust (Activator).
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Solvent/Conditions: DMAc or DMF, 120°C, under Argon atmosphere.
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Mechanism: Oxidative addition of Pd(0) to the C-Cl bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to release the nitrile product.
Method B: De Novo Cyclization (Retrosynthetic View)
Alternatively, the pyrimidine ring can be constructed via the condensation of benzamidine with ethyl (ethoxymethylene)cyanoacetate, though this route often yields 4-amino or 4-hydroxy derivatives requiring further manipulation.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of the hydroxy-pyrimidine intermediate to the chloro-derivative, followed by the catalytic cyanation step.
Caption: Step-wise synthesis from hydroxy-pyrimidine precursor via chlorination and Pd-catalyzed cyanation.
Reactivity Profile & Functionalization
The nitrile group at position 4 is a versatile "chemical handle." In the context of drug design, it is rarely the endpoint; rather, it serves as a gateway to diverse pharmacophores.
Key Transformations:
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Tetrazole Formation (Click Chemistry): Reaction with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂) yields the 5-substituted tetrazole. This is a classic bioisostere for carboxylic acids, crucial in angiotensin II receptor blockers (sartans).
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Pinner Reaction / Amidine Synthesis: Acid-catalyzed reaction with alcohols yields imidates, which can be converted to amidines—potent motifs in serine protease inhibitors.
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Hydrolysis: Controlled hydrolysis converts the nitrile to a primary amide (CONH₂), a key hydrogen-bonding motif in kinase inhibitors.
Visualization: Reactivity Network
Caption: Divergent functionalization of the nitrile handle to access common medicinal pharmacophores.
Medicinal Chemistry Applications
Kinase Inhibition Scaffold
The 6-phenylpyrimidine core mimics the adenine base of ATP, allowing it to bind effectively within the hinge region of kinase enzymes.
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Mechanism: The N1 and N3 atoms of the pyrimidine ring can serve as hydrogen bond acceptors.
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SAR Insight: The phenyl group at C6 occupies the hydrophobic pocket (Gatekeeper region) of the enzyme, providing selectivity. The C4-nitrile or its derivatives (amide/amine) often interact with the catalytic lysine or aspartate residues.
Bioisosterism
The phenyl-pyrimidine system is often used as a bioisostere for biaryl systems (like biphenyl) to improve solubility and metabolic stability (lowering lipophilicity compared to pure carbocycles).
Safety & Handling Protocols
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling:
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Operate in a fume hood to avoid inhalation of dust.
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Cyanide Precaution: If synthesizing via Method A (Cyanation), strict cyanide waste management protocols must be followed. The product itself contains a nitrile group, which is generally stable but can release HCN under extreme acidic/thermal combustion conditions.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidative degradation over long periods.
References
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Synthesis of Pyrimidine Carbonitriles: Kalogirou, A. S., et al. (2020).[2] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc. Link
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Pd-Catalyzed Cyanation Methodology: Cohen, D. T., & Buchwald, S. L. (2015).[3][4] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. Link[3]
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Medicinal Chemistry of Pyrimidines: Nammalwar, B., & Bunce, R. A. (2024). "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals.[3][5][6][7][8] Link
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Biological Evaluation of Phenylpyrimidine Nitriles: Al-Abdullah, E. S., et al. (2011). "Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents." European Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
